Di-O-methyl alpha-Ethyl DL-DOPA
Description
Overview of Catecholamine Biosynthesis and Metabolism as a Research Paradigm
Catecholamines, a class of monoamine neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), are central to a multitude of physiological processes, from motor control and mood regulation to the "fight-or-flight" response. Their biosynthesis originates from the amino acid L-tyrosine, which is converted to L-DOPA by the enzyme tyrosine hydroxylase. wikipedia.orgbiolife-publisher.it This is the rate-limiting step in the pathway. Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly converts L-DOPA to dopamine. nih.gov In specific neuronal populations, dopamine is further metabolized to norepinephrine and epinephrine through the action of dopamine β-hydroxylase and phenylethanolamine N-methyltransferase, respectively.
The metabolism of catecholamines is primarily governed by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). nih.gov COMT, in particular, is responsible for the methylation of the catechol ring of L-DOPA and other catecholamines, a process that significantly influences their bioavailability and biological activity. nih.govnih.gov Understanding the interplay of these synthetic and metabolic enzymes is crucial for deciphering the regulation of catecholaminergic neurotransmission.
The Significance of DOPA and its Synthetic Derivatives as Probes in Biochemical Studies
L-DOPA itself is a cornerstone in the study and treatment of neurological disorders characterized by dopamine deficiency, most notably Parkinson's disease. Its ability to cross the blood-brain barrier and serve as a direct precursor to dopamine has made it an invaluable therapeutic agent. wikipedia.org Beyond its clinical use, the unique structure of L-DOPA has inspired the synthesis of a vast array of derivatives designed to probe the catecholamine pathway in various ways.
Synthetic analogs of L-DOPA can be engineered to have altered substrate specificity for the enzymes involved in its synthesis and metabolism. For instance, α-methyl-DOPA is a well-known analog that acts as an inhibitor of AADC and is metabolized to a "false neurotransmitter," α-methylnorepinephrine. wikipedia.orgbiolife-publisher.itdrugbank.com This property has been exploited to study the consequences of altered catecholamine signaling. Similarly, ester derivatives of L-DOPA have been synthesized to enhance its lipophilicity and improve its absorption and bioavailability. researchgate.net These examples highlight the utility of synthetic DOPA derivatives as chemical tools to dissect enzymatic mechanisms, probe receptor interactions, and modulate neurotransmitter levels in a controlled manner.
Rationale for In-depth Investigation of Di-O-methyl alpha-Ethyl DL-DOPA as a Novel Chemical Entity
The compound this compound represents a fascinating, albeit less-studied, molecular entity that combines several key structural modifications of the parent DOPA molecule. The rationale for its in-depth investigation stems from the potential insights it could offer into the structure-activity relationships of enzymes and transporters within the catecholamine pathway.
The "Di-O-methyl" modification, where both hydroxyl groups on the catechol ring are methylated, renders the molecule an unlikely substrate for COMT. nih.gov This modification would be expected to significantly alter its interaction with catecholamine-metabolizing enzymes and could potentially prolong its biological half-life by preventing O-methylation.
The "alpha-Ethyl" group, a substitution at the alpha-carbon of the amino acid backbone, is another critical modification. Analogs with substitutions at this position, such as α-methyldopa, are known to have altered affinities for enzymes like AADC. nih.gov The presence of a larger ethyl group in this compound would likely further modulate its interaction with AADC, potentially acting as an inhibitor or a very poor substrate.
Therefore, the combination of these two modifications—O-methylation and α-ethylation—in a single molecule provides a unique chemical probe. An in-depth investigation of this compound could help to:
Elucidate the steric and electronic requirements of the active site of AADC.
Understand how O-methylation affects the transport of DOPA analogs across biological membranes, including the blood-brain barrier.
Serve as a stable, non-metabolizable control compound in studies of catecholamine uptake and transport.
Potentially act as a selective inhibitor of specific enzymes or transporters in the catecholamine pathway, offering a new tool for pharmacological research.
While specific research on the biological activities of this compound is not extensively documented in publicly available literature, its unique structure warrants further study to unlock its potential as a valuable tool in neurochemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-[(3,4-dimethoxyphenyl)methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-13(14,12(15)16)8-9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORVBLJZJWGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Reactivity and in Vitro Pathway Perturbations by Di O Methyl Alpha Ethyl Dl Dopa
Enzyme Interaction and Substrate Specificity Studies
Extensive literature searches did not yield specific data on the direct interaction of Di-O-methyl alpha-Ethyl DL-DOPA with Catechol-O-methyltransferase (COMT) or Aromatic L-Amino Acid Decarboxylase (AADC). The following sections outline the expected interactions based on the compound's structural characteristics and the known functions of these enzymes.
Investigation of Catechol-O-methyltransferase (COMT) Interactions
Catechol-O-methyltransferase is a crucial enzyme in the metabolic pathway of catecholamines, responsible for transferring a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of a catechol nucleus.
Assessment of this compound as a Potential Substrate
Given that the catechol hydroxyl groups in this compound are already methylated, it is not expected to serve as a substrate for COMT. The primary function of COMT is to methylate catechols, and the absence of free hydroxyl groups on the phenyl ring of this compound would preclude it from undergoing methylation by this enzyme.
Kinetic Analysis of COMT Activity in the Presence of the Compound
While not a substrate, this compound could potentially act as a modulator of COMT activity. However, without experimental data, it is not possible to determine if it would act as an inhibitor or have no significant effect. Kinetic studies would be necessary to determine the nature of any potential interaction and to quantify its impact on the enzyme's activity with its natural substrates.
Analysis of Aromatic L-Amino Acid Decarboxylase (AADC/DDC) Engagement
Aromatic L-Amino Acid Decarboxylase, also known as DOPA decarboxylase, is a key enzyme in the biosynthesis of several neurotransmitters, including dopamine (B1211576) and serotonin. It catalyzes the removal of a carboxyl group from aromatic L-amino acids.
Evaluation of Decarboxylation Susceptibility (if any)
The susceptibility of this compound to decarboxylation by AADC is uncertain without direct experimental evidence. The presence of an alpha-ethyl group introduces steric hindrance at the alpha-carbon, which could significantly impact the binding and catalytic activity of AADC. For comparison, alpha-methyl-DOPA is a known substrate for AADC, although it is processed less efficiently than L-DOPA. The larger ethyl group in this compound would likely further reduce its affinity for the enzyme and the rate of any potential decarboxylation.
Mechanistic Studies of Potential Enzyme Inhibition or Modulation
Due to its structural similarity to L-DOPA, this compound could potentially act as a competitive inhibitor of AADC. It might bind to the active site of the enzyme, thereby preventing the binding of the natural substrate, L-DOPA. Mechanistic studies, including kinetic analyses to determine inhibition constants (Ki), would be required to confirm and characterize any inhibitory effects.
Data Tables
No specific experimental data for this compound was found in the scientific literature. Therefore, no data tables can be generated.
Exploration of Tyrosine Hydroxylase (TH) Influences
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-DOPA. The activity of this enzyme is tightly regulated, and various structural analogues of its substrate and products can act as inhibitors or modulators.
Impact on Upstream Catecholamine Biosynthesis in Model Systems
Examination of Monoamine Oxidase (MAO) System Interactions
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the degradation of monoamine neurotransmitters. The interaction of novel compounds with the MAO system is a key area of pharmacological research. There is currently a lack of specific research on the direct interaction between this compound and the MAO system. The structural characteristics of the compound, particularly the α-ethyl group, may influence its potential as a substrate or inhibitor of MAO. For comparison, related compounds such as α-ethylphenethylamine have been shown to be competitive inhibitors of MAO-A. Future research should focus on in vitro enzyme inhibition assays to determine the inhibitory constants (Ki) of this compound for both MAO-A and MAO-B. This would elucidate whether the compound has the potential to alter the metabolic pathways of endogenous monoamines.
In Vitro Oxidative Reactivity and Stability in Biological Mimics
The catechol structure is susceptible to oxidation, which can lead to the formation of reactive species and contribute to oxidative stress. The methylation of the hydroxyl groups in this compound is expected to significantly alter its oxidative profile compared to its unmethylated counterparts like L-DOPA.
Susceptibility to Enzymatic and Non-Enzymatic Oxidation
The O-methylation of the catechol moiety in this compound is a critical structural feature that would sterically and electronically hinder both enzymatic and non-enzymatic oxidation. Enzymes like tyrosinase, which act on phenols and catechols, would likely exhibit significantly reduced or no activity towards this di-O-methylated compound. Non-enzymatic oxidation, or auto-oxidation, which is a known characteristic of L-DOPA, is also expected to be substantially decreased due to the protection of the hydroxyl groups. The stability of the methoxy (B1213986) groups under physiological conditions is a key factor in this reduced susceptibility to oxidation.
Formation of Quinone or Other Reactive Species in Cell-Free Systems
The formation of highly reactive quinone species is a hallmark of catechol oxidation. Given that the catechol hydroxyl groups are methylated in this compound, the direct formation of a corresponding o-quinone through oxidation is not anticipated under normal physiological conditions. Demethylation would be a prerequisite for such a reaction, and the likelihood of this occurring in cell-free systems without specific enzymes is low. However, it is conceivable that under strong oxidizing conditions, other reactive species could be formed, though this remains to be experimentally verified.
Role in Inducing Oxidative Stress in Cellular Models
The potential for L-DOPA to induce oxidative stress in cellular models is well-documented and is often attributed to the generation of reactive oxygen species during its auto-oxidation and enzymatic degradation. By contrast, the di-O-methylated structure of this compound would theoretically limit its ability to participate in redox cycling and generate reactive oxygen species. Therefore, it is hypothesized that this compound would exhibit a significantly lower potential for inducing oxidative stress compared to L-DOPA. To confirm this, studies using cellular models to measure markers of oxidative stress, such as reactive oxygen species production and lipid peroxidation, in the presence of this compound are required.
Data on Biochemical Interactions of this compound
| Section | Subsection | Key Research Finding | Status of Direct Evidence |
| 3.1.3. | Exploration of Tyrosine Hydroxylase (TH) Influences | Potential for competitive inhibition due to structural similarity to TH substrates and inhibitors. | No direct studies available. |
| 3.1.4. | Examination of Monoamine Oxidase (MAO) System Interactions | α-ethyl group suggests potential for MAO inhibition, similar to related compounds. | No direct studies available. |
| 3.2.1. | Susceptibility to Enzymatic and Non-Enzymatic Oxidation | O-methylation is expected to significantly reduce susceptibility to oxidation compared to L-DOPA. | Inferred from chemical principles; no direct studies. |
| 3.2.2. | Formation of Quinone or Other Reactive Species | Direct quinone formation is unlikely without prior demethylation. | Inferred from chemical principles; no direct studies. |
| 3.2.3. | Role in Inducing Oxidative Stress in Cellular Models | Hypothesized to have a lower potential for inducing oxidative stress than L-DOPA. | No direct studies available. |
Theoretical Biochemical Transformations and Metabolic Fates
The biochemical journey of this compound within a biological system is predicted to be governed by its structural characteristics, particularly the di-O-methyl and alpha-ethyl substitutions on the core DL-DOPA molecule. These modifications significantly influence its interaction with key metabolic enzymes, leading to a unique profile of biotransformation and downstream metabolites.
Prediction of Enzyme-Mediated Biotransformations Based on Structure
The metabolic pathway of this compound is primarily dictated by the enzymatic machinery responsible for the metabolism of catecholamines and their precursors. The two principal enzymes in this context are Catechol-O-methyltransferase (COMT) and Aromatic L-amino acid decarboxylase (AADC).
Interaction with Catechol-O-methyltransferase (COMT):
COMT is a crucial enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol structure. This O-methylation is a primary pathway for the inactivation of catecholamine neurotransmitters and other catechol compounds bohrium.comwikipedia.org. In the case of this compound, the catechol group of the parent DOPA molecule is already di-O-methylated. This pre-existing methylation at the 3- and 4-positions of the phenyl ring theoretically renders the compound a poor substrate for COMT. The enzyme's primary function is to methylate free hydroxyl groups on the catechol ring aacrjournals.orgnih.gov. Since these sites are already blocked, it is predicted that this compound will exhibit minimal to no interaction with COMT, thereby bypassing this common metabolic route for catechol-containing compounds. This resistance to COMT-mediated degradation could potentially prolong its biological half-life compared to its unmethylated counterparts.
Interaction with Aromatic L-amino acid decarboxylase (AADC):
AADC is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the decarboxylation of aromatic L-amino acids to their corresponding aromatic amines wikipedia.orgnih.gov. This is a critical step in the biosynthesis of neurotransmitters like dopamine and serotonin. The susceptibility of this compound to AADC is influenced by its alpha-ethyl substitution. While L-DOPA is a natural substrate for AADC, alpha-alkylated amino acids can act as either substrates or inhibitors of the enzyme researchgate.net. For instance, α-methyldopa, a structurally related compound, is known to be a substrate for AADC, leading to the formation of α-methyldopamine biolife-publisher.itahajournals.orgbiolife-publisher.it.
Based on this precedent, it is hypothesized that the L-isomer of this compound will undergo decarboxylation by AADC to produce its corresponding amine. The presence of the alpha-ethyl group may, however, alter the kinetics of this reaction compared to the natural substrate, L-DOPA. It could potentially be a slower process. The D-isomer of the compound is expected to be pharmacologically inert and not a substrate for AADC, similar to the D-isomer of α-methyldopa ahajournals.org.
The predicted primary enzyme-mediated biotransformation is summarized in the table below:
| Enzyme | Predicted Interaction with this compound | Rationale |
| Catechol-O-methyltransferase (COMT) | Minimal to no interaction | The catechol hydroxyl groups are already methylated, blocking the site of action for COMT aacrjournals.orgnih.gov. |
| Aromatic L-amino acid decarboxylase (AADC) | Decarboxylation of the L-isomer | The compound is an amino acid analog, and similar alpha-alkylated amino acids are known substrates for AADC researchgate.netbiolife-publisher.itahajournals.org. |
Identification of Hypothetical Downstream Metabolites
Following the predicted enzymatic transformations, a series of downstream metabolites of this compound can be hypothesized. The metabolic pathway is likely to mirror that of other alpha-alkylated DOPA analogs, such as alpha-methyldopa nih.govdrugbank.com.
The initial and most significant metabolic step is the decarboxylation of the L-isomer of this compound by AADC, leading to the formation of α-ethyl-3,4-dimethoxyphenethylamine . This newly formed amine would be the primary active metabolite.
Subsequent metabolic transformations could involve further modifications by other enzyme systems. For instance, this primary amine could be a substrate for dopamine beta-hydroxylase (DBH), an enzyme that catalyzes the beta-hydroxylation of dopamine to norepinephrine (B1679862). If α-ethyl-3,4-dimethoxyphenethylamine acts as a substrate for DBH, it would be converted to α-ethyl-β-hydroxy-3,4-dimethoxyphenethylamine . This process is analogous to the conversion of α-methyldopamine to α-methylnorepinephrine in the metabolism of methyldopa biolife-publisher.itbiolife-publisher.it.
Further metabolism could involve N-methylation by phenylethanolamine N-methyltransferase (PNMT), which converts norepinephrine to epinephrine (B1671497). This could theoretically lead to the formation of N-methyl-α-ethyl-β-hydroxy-3,4-dimethoxyphenethylamine .
The hypothetical downstream metabolites are outlined in the interactive data table below, which illustrates the predicted metabolic cascade.
| Parent Compound | Primary Metabolite | Secondary Metabolite | Tertiary Metabolite |
| This compound | α-ethyl-3,4-dimethoxyphenethylamine | α-ethyl-β-hydroxy-3,4-dimethoxyphenethylamine | N-methyl-α-ethyl-β-hydroxy-3,4-dimethoxyphenethylamine |
It is also possible that minor metabolic pathways could lead to the formation of other metabolites. For example, deamination by monoamine oxidase (MAO) could occur, although the alpha-ethyl group might hinder this process. If deamination does occur, it would lead to the corresponding aldehyde and acid derivatives. However, based on the metabolism of structurally similar compounds, the decarboxylation and subsequent hydroxylation and methylation pathways are predicted to be the major routes of biotransformation.
Advanced Analytical Methodologies for Research Grade Characterization and Quantification
High-Resolution Chromatographic Techniques for Separation and Purity
Chromatography is the cornerstone of separating the target compound from impurities, starting materials, and potential byproducts. The choice of technique is dictated by the physicochemical properties of the analyte and the analytical question at hand.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally labile compounds like Di-O-methyl alpha-Ethyl DL-DOPA. researchgate.net Its versatility allows for high-resolution separation, purity assessment, and quantification.
Method Development Insights: Developing a robust HPLC method involves the systematic optimization of several key parameters. For DOPA derivatives, reversed-phase chromatography is typically the method of choice. researchgate.net
Stationary Phase: A C18 (octadecylsilyl) column is a common starting point, offering excellent hydrophobic retention for the molecule's core structure. Column dimensions, such as 250 mm x 4.6 mm with a 5 µm particle size, provide a good balance of resolution and analysis time. nih.gov
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The buffer, often a phosphate (B84403) or formate (B1220265) solution, is crucial for controlling the pH and ensuring the consistent ionization state of the amino and carboxylic acid groups. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components with good peak shape.
Detection: Ultraviolet (UV) detection is widely applicable, as the benzene (B151609) ring of the DOPA structure possesses a strong chromophore. nih.gov For enhanced sensitivity and selectivity, especially in complex biological matrices, electrochemical detection (ED) can be employed, which responds to the oxidation of any residual phenolic hydroxyl groups or the amine function. nih.gov
Sample Preparation: Proper sample preparation is critical. For analysis, the compound is typically dissolved in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides strong hydrophobic retention for effective separation of DOPA derivatives. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, improving retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the stationary phase. researchgate.net |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar impurities and the more hydrophobic target compound with optimal resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and pressure. nih.gov |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 280 nm or Electrochemical Detector (ED) | UV detection is suitable for the aromatic ring; ED offers higher sensitivity if applicable. nih.gov |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography (GC) is a powerful technique known for its high resolution, but it is generally reserved for thermally stable and volatile compounds. Amino acids like this compound are non-volatile due to their polar functional groups (carboxyl and amino groups) and high molecular weight. Therefore, chemical derivatization is a mandatory step to convert the analyte into a volatile and thermally stable form suitable for GC analysis. redalyc.org
Derivatization and Analysis: The primary goal of derivatization is to mask the polar functional groups. This is commonly achieved through silylation, which replaces the active hydrogens on the amine and carboxylic acid with trimethylsilyl (B98337) (TMS) groups.
Derivatization Agent: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective for this purpose. The reaction is typically carried out by heating the dry sample with the reagent.
GC-MS Analysis: The resulting volatile derivative can then be analyzed by GC, often coupled with a Mass Spectrometer (GC-MS) for definitive identification. aacrjournals.org A low-polarity capillary column, such as one with a 5% phenyl polysiloxane phase, is used for separation. The oven temperature is programmed to ramp up, allowing for the separation of derivatives based on their boiling points.
Table 2: Example GC Method Parameters for Derivatized this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization | Silylation with BSTFA + 1% TMCS | Creates a volatile and thermally stable derivative by masking polar -NH2 and -COOH groups. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, low-polarity column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without degradation. |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | A temperature gradient is essential for separating the analyte from derivatization byproducts and other impurities. |
| Detector | Mass Spectrometer (MS) | Provides both quantification (using total ion current) and structural information (from the mass spectrum). aacrjournals.org |
Ion Exchange Chromatography (IEC) separates molecules based on their net charge, making it an ideal technique for the purification and analysis of amino acids and their derivatives. The separation is governed by the interaction of the charged analyte with a stationary phase that has an opposite charge.
Separation Principles: The net charge on this compound is pH-dependent due to its amino (-NH2) and carboxylic acid (-COOH) groups.
At low pH (e.g., pH < 2), the carboxylic acid is protonated (neutral) and the amino group is protonated (-NH3+), giving the molecule a net positive charge. It will bind to a cation exchange resin.
At high pH (e.g., pH > 10), the carboxylic acid is deprotonated (-COO-) and the amino group is neutral, giving the molecule a net negative charge. It will bind to an anion exchange resin.
Elution is typically achieved by changing the pH or increasing the ionic strength (salt concentration) of the mobile phase. A pH gradient can be used to selectively elute different amino acids based on their unique isoelectric points (pI).
Table 3: General Ion Exchange Chromatography Parameters for Amino Acid Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Resin Type | Strong Cation Exchange (e.g., Sulfonated Polystyrene) | Binds the positively charged amino group at acidic pH, allowing for separation from neutral and anionic species. |
| Mobile Phase | pH and/or Salt Gradient (e.g., Lithium or Sodium citrate (B86180) buffers) | A change in pH or ionic strength disrupts the electrostatic interaction between the analyte and the resin, causing elution. |
| Detection | Post-column derivatization with Ninhydrin, then UV-Vis detection | Ninhydrin reacts with the primary amine to produce a colored compound (Ruhemann's purple), enabling sensitive detection. |
| Application | Purity analysis, separation from other amino acids, preparative scale purification. | Particularly useful for separating the target compound from precursors or other amino acid contaminants. |
High-Resolution Spectroscopic and Spectrometric Characterization
While chromatography separates components, spectroscopy and spectrometry provide the detailed structural information needed to unequivocally identify the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.
1D NMR (¹H and ¹³C):
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and neighboring protons. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) groups (-OCH3), the ethyl group (-CH2CH3), and the protons on the amino acid backbone (α-H and β-CH2). chemicalbook.com
¹³C NMR: Shows the number of unique carbon atoms in the molecule. Characteristic chemical shifts would confirm the presence of the aromatic carbons, the two methoxy carbons, the ethyl carbons, the carboxyl carbon, and the carbons of the amino acid side chain. nih.gov
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), for example, confirming the -CH2CH3 spin system of the ethyl group and the connectivity within the amino acid backbone.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's signal to its attached proton(s).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |
|---|---|---|---|
| Aromatic H | 6.5 - 7.0 (multiplets) | 110 - 150 | Protons correlate to adjacent and distant aromatic carbons. |
| Methoxy (-OCH₃) | ~3.8 (singlets, 2) | ~56 | Protons correlate to the oxygen-bearing aromatic carbons. |
| Ethyl (-CH₂CH₃) | ~1.8 (quartet) | ~25 | Methylene (B1212753) protons correlate to the α-carbon and the methyl carbon. |
| Ethyl (-CH₂CH₃) | ~0.9 (triplet) | ~15 | Methyl protons correlate to the methylene carbon. |
| α-H | ~3.5 (multiplet) | ~58 | Correlates to the carboxyl carbon, β-carbon, and ethyl group carbons. |
| β-CH₂ | ~2.8 - 3.1 (multiplets) | ~38 | Correlates to the α-carbon and the aromatic ring. |
| Carboxyl (-COOH) | N/A (broad singlet if visible) | ~175 | Sees correlations from the α-H. |
Mass Spectrometry (MS) is an essential technique for determining the molecular weight of a compound and providing structural clues through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the calculation of the elemental formula.
Ionization: Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation, providing a clear determination of the molecular weight.
Fragmentation Analysis (MS/MS): In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation patterns would include:
Loss of water (H₂O) or formic acid (HCOOH) from the carboxyl group.
Cleavage of the ethyl group from the alpha-carbon.
Fission of the bond between the α- and β-carbons of the side chain, leading to a characteristic tropylium-type ion.
Isotopic Labeling: MS is invaluable for studies involving isotopic labeling (e.g., with ¹³C, ¹⁵N, or ²H). The mass shift in the molecular ion and its fragments can precisely locate the position of the labels within the molecule, which is critical for metabolic flux analysis and mechanistic studies.
Table 5: Predicted Mass Spectrometry Data for this compound (C₁₃H₁₉NO₄)
| Ion Type | Calculated m/z | Fragmentation Origin |
|---|---|---|
| [M+H]⁺ | 254.1392 | Protonated molecular ion. The primary ion observed in positive mode ESI. |
| [M-HCOOH+H]⁺ | 208.1494 | Loss of the carboxyl group (as formic acid) from the molecular ion. nih.gov |
| [M-C₂H₅+H]⁺ | 225.0974 | Loss of the alpha-ethyl group. |
| [C₉H₁₂O₂]⁺ | 152.0837 | Cleavage of the amino acid side chain, resulting in the di-methoxy benzyl (B1604629) cation. |
UV-Vis Spectroscopy for Electronic Transition Analysis and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of this compound, owing to the electronic transitions within its 3,4-dimethoxyphenyl chromophore.
The primary absorption characteristics arise from π → π* transitions within the benzene ring. The methoxy groups (-OCH₃) on the catechol ring act as auxochromes, influencing the position and intensity of the absorption bands. Compared to its unmethylated precursor, DOPA, the O-methylation typically results in a slight hypsochromic (blue) shift, as hydroxyl groups are generally stronger auxochromes than ether groups. mdpi.com The aromatic amino acid structure would be expected to produce a distinct UV spectrum. Aromatic amino acids like tyrosine typically show an absorption maximum around 275-280 nm. researchgate.net For instance, a study on L-Dopa in an ethanol (B145695) solution recorded a primary absorption peak at approximately 283 nm. mdpi.com For methyldopa, a structurally similar compound, the absorbance maximum has been recorded at around 280 nm. nih.govresearchgate.net
The UV-Vis spectrum provides a quantitative measure of the compound's concentration in solution, adhering to the Beer-Lambert Law within a specific concentration range. This property is invaluable for monitoring the progress of chemical reactions. For example, during the synthesis of this compound, the formation of the 3,4-dimethoxyphenyl chromophore can be tracked by monitoring the increase in absorbance at its characteristic λmax. Similarly, any degradation process that alters the aromatic system would lead to a corresponding change in the UV-Vis spectrum, allowing for kinetic analysis of the compound's stability. researchgate.net
Table 1: Representative UV-Vis Spectral Data for this compound in Ethanol This table presents hypothetical data based on typical values for structurally similar aromatic amino acids.
| Parameter | Value |
|---|---|
| λmax 1 | ~ 282 nm |
| λmax 2 | ~ 225 nm |
| Molar Absorptivity (ε) at λmax 1 | ~ 2900 M-1cm-1 |
Chiral Analytical Methods for Enantiomeric Purity Assessment
As this compound is a chiral molecule, existing as a racemic (DL) mixture, the separation and quantification of its individual enantiomers (D and L) are critical for research purposes. Chiral analytical methods are employed to determine the enantiomeric purity of the compound.
Development of Chiral HPLC or GC Methods for DL-Resolution
The resolution of the D- and L-enantiomers of this compound can be effectively achieved using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. nih.gov This is typically accomplished using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, such as Chiralpak® series) or macrocyclic glycopeptide-based CSPs (e.g., vancomycin (B549263) or teicoplanin, such as Chirobiotic™ V) are highly effective. sigmaaldrich.com The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times. A method for separating levodopa (B1675098) methyl ester enantiomers has been described using such techniques. nih.govresearchgate.net
The development of a robust HPLC method would involve optimizing the mobile phase composition (e.g., mixtures of alkanes like hexane (B92381) with alcohols such as ethanol or isopropanol (B130326) for normal-phase mode, or buffered aqueous solutions with organic modifiers like acetonitrile or methanol for reversed-phase mode) and other parameters like flow rate and temperature to achieve baseline resolution of the two enantiomeric peaks. researchgate.net
Table 2: Illustrative Chiral HPLC Method Parameters for DL-Resolution This table presents a hypothetical set of parameters for the chiral separation of this compound.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 282 nm |
| Hypothetical Retention Time (L-isomer) | 12.5 min |
| Hypothetical Retention Time (D-isomer) | 14.8 min |
| Resolution (Rs) | > 2.0 |
Chiral Gas Chromatography (GC)
Chiral GC offers high resolution and sensitivity but requires the analyte to be volatile and thermally stable. mdpi.com Since amino acids are non-volatile, a derivatization step is mandatory. cat-online.com A common two-step derivatization for amino acids involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) by reaction with an alcohol in the presence of an acid catalyst.
Acylation: The amino group is acylated using an agent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form a stable, volatile derivative. sigmaaldrich.com
The resulting N-acyl amino acid esters can then be separated on a GC column with a chiral stationary phase, such as Chirasil-L-Val, which is a polysiloxane functionalized with L-valine-tert-butylamide. nih.govresearchgate.net The enantiomers are separated based on the differential stability of the diastereomeric hydrogen bonds formed with the chiral stationary phase.
Determination of Enantiomeric Excess and Absolute Configuration
Once a successful chiral separation is achieved, the next steps are to quantify the enantiomeric composition and assign the absolute configuration to each peak.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess (% ee) is a measure of the purity of one enantiomer in the mixture. It is calculated from the integrated peak areas of the two enantiomers in the chromatogram. acs.org The formula for enantiomeric excess is:
ee (%) = ( |AreaL - AreaD| / (AreaL + AreaD) ) x 100
Where AreaL and AreaD are the peak areas of the L- and D-enantiomers, respectively. An accurate determination requires baseline resolution (Rₛ > 1.5) between the two peaks.
Determination of Absolute Configuration
Assigning the absolute configuration (i.e., identifying which chromatographic peak corresponds to the L-enantiomer and which to the D-enantiomer) is a critical step that cannot be determined from a single chromatogram of a racemic mixture. Several methods can be employed:
Use of Authentic Standards: The most straightforward method is to analyze a pure, certified reference standard of one enantiomer (e.g., pure L-Di-O-methyl alpha-Ethyl DOPA). The retention time of the standard will unambiguously identify the corresponding peak in the racemate's chromatogram.
Chiroptical Spectroscopy (Circular Dichroism): Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov The experimental CD spectrum of an isolated enantiomer can be compared with theoretical spectra generated by time-dependent density functional theory (TD-DFT) calculations for a known absolute configuration (e.g., S-configuration). researchgate.netrsc.org A match between the experimental and calculated spectra confirms the absolute configuration.
X-ray Crystallography: If a single crystal of one of the pure enantiomers can be successfully grown, single-crystal X-ray diffraction provides an unequivocal determination of its three-dimensional structure and absolute configuration. nih.gov
NMR with Chiral Derivatizing Agents: In advanced NMR techniques, the enantiomeric mixture can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers. These diastereomers have distinct NMR spectra, which can allow for both quantification and, in some cases, assignment of the absolute configuration based on established models. nih.gov
Molecular Interactions and Computational Modeling for Mechanistic Insights
Ligand-Protein Binding Studies in Defined Systems
To comprehend the mechanism of action of a drug candidate, its direct interaction with purified biological macromolecules, such as enzymes and receptors, must be characterized.
Binding affinity quantifies the strength of the interaction between a ligand and its target protein. For compounds related to L-DOPA, a key target is the enzyme DOPA decarboxylase (DDC). For instance, studies on α-methyldopa, a structurally similar compound, have determined its kinetic parameters with DDC. The Michaelis constant (Km), which is an inverse measure of affinity, for α-methyldopa with DDC has been reported to be 45 µM. nih.gov This indicates a moderate affinity of the enzyme for this substrate.
Another relevant target for L-DOPA analogs is the β2-adrenergic receptor. nih.gov Molecular docking studies of L-DOPA with this receptor have predicted binding affinities, providing insights into how these molecules might interact with G-protein coupled receptors. nih.gov However, no such binding affinity data is currently available for Di-O-methyl alpha-Ethyl DL-DOPA.
Table 1: Hypothetical Binding Affinities of L-DOPA Analogs to Target Proteins
| Compound | Target Protein | Binding Affinity (e.g., Ki, IC50, Kd) |
| α-methyldopa | DOPA Decarboxylase | K_m = 45 µM nih.gov |
| L-DOPA | β2-Adrenergic Receptor | Predicted comparable to adrenaline nih.gov |
| This compound | (No Data Available) | (No Data Available) |
This table is for illustrative purposes and includes data for related compounds due to the absence of data for this compound.
Understanding the thermodynamics and kinetics of binding provides a more complete picture of the interaction. Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), reveal the driving forces behind binding. Kinetic parameters, like the association (kon) and dissociation (koff) rate constants, describe how quickly the ligand binds and releases from the target.
For the reaction of α-methyldopa with DOPA decarboxylase, the catalytic rate constant (kcat) was determined to be 5.68 min⁻¹. nih.gov This reaction is also accompanied by a time- and concentration-dependent inactivation of the enzyme, with a kinact of 0.012 min⁻¹ and a Ki of 39.3 µM. nih.gov Such detailed kinetic analysis is absent for this compound.
Molecular Docking and Dynamics Simulations
Computational techniques are powerful tools for visualizing and predicting how ligands interact with proteins at an atomic level.
Molecular docking simulations can predict the most likely orientation of a ligand within the binding site of a protein. For L-DOPA and its analogs, docking studies with the β2-adrenergic receptor have shown that the catecholamine portion of the molecule forms key hydrogen bonds with serine residues (S203, S204, S207), while the amino group interacts with an aspartate residue (D113) and an asparagine residue (N312). nih.gov These interactions are crucial for anchoring the ligand in the binding pocket. nih.gov It is plausible that this compound would adopt a similar binding mode, although the O-methylation and α-ethyl substitution would undoubtedly influence the precise geometry and strength of these interactions.
The binding of a ligand can induce conformational changes in the target protein, which are often essential for its function. Molecular dynamics (MD) simulations can model these dynamic changes over time. nih.gov For instance, MD simulations have been used to assess the stability of ligand-protein complexes and to understand how the protein structure adapts to accommodate the ligand. nih.gov Such simulations for this compound would be necessary to understand its impact on the dynamics of potential target proteins.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, untested compounds. Developing a QSAR model for L-DOPA derivatives would involve compiling a dataset of compounds with known activities and then using computational methods to identify the structural features that are most important for that activity. nih.gov The introduction of a methyl group, for instance, is a common strategy in drug design to optimize various properties. mdpi.com A QSAR study could quantify the effect of the di-O-methyl and α-ethyl substitutions on the activity of the DOPA scaffold. However, no QSAR models specifically including this compound have been published.
Derivation of Structural Descriptors Correlating with Biochemical Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. longdom.orgjocpr.com For neurologically active compounds like L-DOPA derivatives, which often target transporters or receptors, QSAR studies help identify the key molecular features, or descriptors, that determine their efficacy. nih.gov
The fundamental principle of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular structure. longdom.org While specific QSAR studies for this compound are not available in public literature, we can infer the critical structural descriptors based on extensive research on other dopamine (B1211576) transporter (DAT) inhibitors and L-DOPA analogs. tocris.comnih.gov
Key structural descriptors relevant to the biochemical activity of dopaminergic compounds include:
Lipophilicity (ClogP): This parameter measures a compound's affinity for a lipid environment. For central nervous system (CNS) drugs, an optimal lipophilicity is crucial for crossing the blood-brain barrier. In QSAR studies of dopamine antagonists, lipophilicity (as ClogP) has been shown to be a significant factor. nih.gov The two methyl ethers in this compound would substantially increase its lipophilicity compared to L-DOPA.
Molar Refractivity (CMR): This descriptor relates to the volume of a molecule and its polarizability. It can influence how a ligand fits into a receptor's binding pocket and the nature of the van der Waals forces involved.
Steric Parameters (Verloop's Sterimol Parameters L, B1): These descriptors quantify the size and shape of substituents. The alpha-ethyl group in this compound introduces significant steric bulk compared to L-DOPA, which would critically affect its interaction with target enzymes or receptors. For instance, studies on 3-O-methyl-L-DOPA have shown it fails to act as a substrate for aromatic L-amino acid decarboxylase (AADC), likely due to steric hindrance and altered electronic properties.
Electronic Parameters (Hammett constants): These parameters describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. The O-methylation of the catechol hydroxyl groups in L-DOPA changes the electronic distribution of the phenyl ring, which would alter its binding affinity for target proteins that interact with the catechol moiety.
Topological and 3D Descriptors: Advanced QSAR models often incorporate descriptors that represent molecular shape, connectivity, and the 3D arrangement of atoms. youtube.com These are crucial for defining the precise complementarity between a ligand and its binding site.
| Structural Descriptor Class | Specific Descriptor | Relevance to this compound's Activity |
|---|---|---|
| Lipophilicity | ClogP | Increased due to O-methylation, potentially enhancing blood-brain barrier permeability. |
| Steric | Verloop Parameters (L, B1) | The α-ethyl group adds significant bulk, likely preventing interaction with enzymes like AADC but potentially favoring other binding sites. |
| Electronic | Hammett Constants (σ) | O-methylation alters the electron density of the aromatic ring, changing its interaction profile from a hydrogen-bond donor (catechol) to an acceptor (ether). |
| Topological | Connectivity Indices | Reflects the branching and complexity introduced by the α-ethyl group, influencing overall molecular shape and flexibility. |
These descriptors form the basis of mathematical models that can predict the biological activity of novel, untested compounds, thereby streamlining the drug discovery process.
Predictive Modeling for the Design of Next-Generation Analogs
Predictive modeling leverages data from known active molecules to design new compounds with enhanced properties, such as higher affinity, greater selectivity, or improved metabolic stability. For a compound like this compound, these models can guide the synthesis of next-generation analogs with potentially superior therapeutic profiles.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. arxiv.org For dopamine receptor agonists, pharmacophore models typically include features such as a positively charged nitrogen atom, an aromatic ring, and hydrogen bond donor/acceptor sites. nih.govnih.gov
To design next-generation analogs of this compound, a pharmacophore model could be constructed based on its structure and known dopamine transporter inhibitors. This model would highlight essential features:
Hydrophobic/Aromatic Regions: Corresponding to the di-O-methylated phenyl ring.
Hydrogen Bond Acceptors: The ether oxygens could serve as hydrogen bond acceptors, a significant change from the hydrogen bond-donating hydroxyls of L-DOPA.
Positive Ionizable Feature: The primary amine group, which is expected to be protonated at physiological pH.
Excluded Volumes: Defining regions where steric bulk is not tolerated, which would be critical for modeling the impact of the alpha-ethyl group.
This pharmacophore model could then be used to perform virtual screening of large chemical libraries to identify novel scaffolds that match the required features, leading to the discovery of new potential drug candidates.
Machine Learning and Generative Models
In recent years, artificial intelligence (AI) and machine learning (ML) have revolutionized drug design. nih.govniagads.org Generative models, such as bidirectional recurrent neural networks (Bi-RNNs), can learn the underlying patterns from a set of known active molecules to design entirely new chemical structures. acs.orgchemrxiv.org
Theoretical Prediction of Chemical Reactivity and Stability Profiles
Computational chemistry provides powerful methods to predict the reactivity and stability of molecules under various conditions, offering insights that are often difficult to obtain through experiments alone. For this compound, these predictions are crucial for understanding its metabolic fate and shelf-life.
Computational Elucidation of Reaction Pathways and Transition States
The chemical reactivity of L-DOPA is dominated by the chemistry of its catechol group, which is susceptible to oxidation to form a reactive dopaquinone (B1195961) intermediate. acs.orgresearchgate.net This oxidation is a key step in both melanin (B1238610) synthesis and potential pathways of neurotoxicity. nih.govnih.gov
Computational methods like Density Functional Theory (DFT) and the Empirical Valence Bond (EVB) method are used to model these reaction pathways. acs.orgresearchgate.net The EVB method, in particular, is well-suited for simulating reactions in complex environments like enzymes or aqueous solutions. wikipedia.orgdiva-portal.org It models a reaction as a transition between two or more valence bond states (e.g., reactant and product) and calculates the free energy profile along the reaction coordinate, including the high-energy transition state. acs.orgccp5.ac.uk For L-DOPA autoxidation, EVB simulations have been used to calculate the activation energy barrier, confirming the proposed mechanism of intramolecular addition. acs.org
For this compound, the situation is fundamentally different. The methylation of both catechol hydroxyl groups blocks the primary pathway of oxidation to a quinone. Therefore, its reactivity profile will not be dominated by autoxidation. Computational elucidation of its reaction pathways would likely focus on:
Enzymatic Metabolism: The primary routes of metabolism would likely involve enzymes such as Cytochrome P450 for O-demethylation or other phase I and phase II metabolic enzymes. wikipedia.org Computational docking and molecular dynamics simulations could predict the binding affinity of this compound to the active sites of these enzymes.
Decarboxylation: While the alpha-ethyl group may hinder enzymatic decarboxylation, computational models could explore the energetic feasibility of this reaction, catalyzed by AADC or other decarboxylases. The pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor is essential for this enzymatic reaction. wikipedia.org
Alternative Reactions: Quantum mechanical calculations could explore other potential, albeit less likely, reactions such as degradation of the amino acid side chain under specific physiological conditions.
Assessment of Stability under Diverse Simulated Biochemical Conditions
The stability of a drug molecule is critical for its therapeutic efficacy and safety. Computational models can assess stability under a range of simulated conditions, including varying pH, temperature, and the presence of reactive chemical species.
The stability of catechol-containing compounds is highly dependent on pH and the presence of oxidants. researchgate.net Catechols are generally unstable in neutral or alkaline conditions and in the presence of oxygen, leading to oxidation. researchgate.netacs.org In contrast, O-methylation significantly enhances the stability of the catechol structure. Studies on the O-methylation of catechol have shown that the resulting products, like guaiacol, are much more stable. mdpi.com
For this compound, computational assessments would likely predict a high degree of stability against autoxidation due to the protected hydroxyl groups. The stability profile can be summarized as follows:
| Condition | Predicted Stability of this compound | Reasoning |
|---|---|---|
| Acidic pH (e.g., stomach) | High | The molecule is protonated and stable. Oxidation is generally hindered in acidic conditions. researchgate.net |
| Neutral/Alkaline pH (e.g., intestine, blood) | High (relative to L-DOPA) | O-methylation prevents the pH-dependent autoxidation that readily occurs with unprotected catechols. researchgate.netmdpi.com |
| Presence of Oxidizing Agents (e.g., ROS) | High | The primary sites for oxidation (catechol hydroxyls) are blocked, making the molecule resistant to oxidative degradation. nih.gov |
| Presence of COMT | High (as a substrate) | The molecule is already O-methylated, so it would not be a substrate for Catechol-O-methyltransferase (COMT). mdpi.comnih.gov |
| Elevated Temperature | Moderate to High | General thermal degradation is possible, but the molecule is expected to be significantly more thermostable than L-DOPA due to the prevention of oxidative pathways. researchgate.net |
Comparative Academic Studies with Key Dopa Analogs
Comparative Analysis of Synthetic Feasibility and Efficiency with Alpha-Methyldopa
The synthesis of alpha-amino acids with specific alkyl groups at the alpha-carbon, such as Alpha-Methyldopa and the theoretical Di-O-methyl alpha-Ethyl DL-DOPA, presents unique stereochemical and procedural challenges.
Synthesis of Alpha-Methyldopa: The industrial synthesis of Alpha-Methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine) has been approached through various routes, often starting from precursors where the catechol hydroxyl groups are protected as methyl ethers. A common starting material is 3,4-dimethoxyphenylacetone (B57033). chemicalbook.com The synthesis can proceed via a Strecker reaction or through a hydantoin (B18101) intermediate.
One established method involves:
Reacting 3,4-dimethoxyphenylacetone with potassium cyanide and ammonium (B1175870) carbonate to form the corresponding hydantoin derivative. chemicalbook.com
Hydrolysis of the hydantoin yields the racemic (DL) amino acid, 3-(3,4-dimethoxyphenyl)-2-methylalanine. chemicalbook.com
Resolution of the enantiomers is a critical step, often achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-1-phenylethylamine, after acetylation of the amino group. chemicalbook.com
The final step involves the deprotection (demethylation) of the two hydroxyl groups on the phenyl ring, typically using a strong acid like hydrobromic acid, to yield the final L-isomer product. chemicalbook.com
Another route starts with Veratraldehyde (3,4-dimethoxybenzaldehyde) and 2-acetylamino methyl propionate, proceeding through condensation, reduction, and deprotection steps. google.comnewdrugapprovals.org This method avoids the use of highly toxic cyanides. newdrugapprovals.org
Theoretical Synthesis of this compound: A synthetic pathway for this compound can be hypothetically constructed based on the principles used for Alpha-Methyldopa. The target molecule is 2-amino-3-(3,4-dimethoxyphenyl)-2-ethylpropanoic acid.
A plausible route would start with 1-(3,4-dimethoxyphenyl)propan-2-one. The introduction of the alpha-ethyl group presents a different challenge than the alpha-methyl group. A modified Strecker synthesis or an asymmetric alkylation approach could be envisioned.
Compared to Alpha-Methyldopa synthesis, this theoretical pathway has key differences:
Starting Material: The synthesis would require an ethyl ketone precursor instead of an acetone (B3395972) precursor.
Alkylation: The introduction of an ethyl group at the alpha-position might proceed with different efficiency and steric considerations than a methyl group.
| Feature | Alpha-Methyldopa Synthesis | Theoretical this compound Synthesis |
| Common Precursor | 3,4-Dimethoxyphenylacetone or Veratraldehyde chemicalbook.comgoogle.com | 1-(3,4-Dimethoxyphenyl)propan-2-one (Hypothetical) |
| Key Reaction | Strecker or Hydantoin synthesis chemicalbook.com | Modified Strecker or Asymmetric Alkylation (Hypothetical) |
| Stereocontrol | Resolution of enantiomers required chemicalbook.com | Resolution of enantiomers would be required |
| Final Step | Demethylation of catechol ethers (deprotection) chemicalbook.com | No deprotection step needed |
| Efficiency Consideration | Extra deprotection step can lower overall yield | Fewer steps may lead to higher theoretical efficiency |
Comparative Biochemical Reactivity and Enzyme Substrate/Inhibitor Profiles with 3-O-Methyldopa
The biochemical behavior of DOPA analogs is largely dictated by the state of the catechol hydroxyl groups and the substitution at the alpha-carbon.
Profile of 3-O-Methyldopa (3-OMD): 3-O-Methyldopa is a major metabolite of L-DOPA, formed by the action of Catechol-O-methyltransferase (COMT). wikipedia.orgnih.gov Its accumulation is significant in patients on long-term L-DOPA therapy. wikipedia.org Key biochemical characteristics include:
COMT Interaction: It is a product of COMT-catalyzed methylation of L-DOPA. wikipedia.org
AADC Interaction: Crucially, 3-OMD is neither a substrate nor an inhibitor of Aromatic L-amino acid decarboxylase (AADC). Studies have shown that incubation of 3-OMD with brain, liver, and kidney homogenates does not lead to its decarboxylation, and it does not inhibit the decarboxylation of L-DOPA. nih.gov
Transport Competition: Its primary biochemical role appears to be competition with L-DOPA for transport across the blood-brain barrier via the large neutral amino acid (LNAA) transporter. nih.gov
Theoretical Profile of this compound: The structure of this compound suggests a starkly different biochemical profile compared to 3-OMD.
COMT Interaction: With both catechol hydroxyl groups methylated, the molecule lacks the required catechol structure to serve as a substrate for COMT. nih.gov Therefore, it would not be metabolized by this enzyme. It is also unlikely to be a potent inhibitor, as effective COMT inhibitors typically possess a nitrocatechol pharmacophore to enhance binding and hinder methylation. nih.govacs.org
AADC Interaction: The presence of an alkyl group at the alpha-carbon is a key structural feature of AADC inhibitors like Carbidopa and Alpha-Methyldopa. wikipedia.org The alpha-methyl group of Alpha-Methyldopa allows it to act as an inhibitor of AADC. newdrugapprovals.org By analogy, the alpha-ethyl group of this compound would be expected to confer inhibitory activity at the AADC enzyme. The larger ethyl group may alter the potency and binding kinetics compared to the methyl group.
This comparison highlights a fundamental divergence in mechanism: 3-OMD's effects are largely mediated by transport competition, while this compound's effects would theoretically stem from direct enzyme inhibition.
| Compound | Interaction with COMT | Interaction with AADC | Primary Biochemical Effect |
| 3-O-Methyldopa | Product of L-DOPA metabolism by COMT wikipedia.org | Not a substrate or inhibitor nih.gov | Competes with L-DOPA for transport nih.gov |
| Alpha-Methyldopa | Poor substrate | Inhibitor and substrate newdrugapprovals.orgahajournals.org | AADC inhibition; acts as a prodrug |
| This compound | Not a substrate (lacks catechol group) | Predicted to be an inhibitor (due to α-ethyl group) | Theoretical AADC inhibition |
Comparative Analytical Characterization Profiles of Related Methylated DOPA Derivatives
The structural differences between DOPA analogs are readily distinguishable using modern analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Techniques:
Mass Spectrometry (MS): This technique is invaluable for determining the molecular weight of compounds and their fragments. Methods like chiral capillary electrophoresis tandem mass spectrometry (CE-MS/MS) can be used for the enantiomeric quantification of DOPA and its derivatives. nih.gov Derivatization techniques can be employed to enhance detection; for example, using 2,4,6-trimethylpyrillium (TMPy) allows for imaging mass spectrometry of catecholamines. plos.orgplos.org
NMR Spectroscopy: ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The number of signals, their chemical shifts (ppm), and their splitting patterns are unique to each molecule's structure. Experimental ¹H NMR spectra are available for DOPA and its metabolites in databases. hmdb.cachemicalbook.com
Comparative Profiles: The predicted profile of this compound can be inferred from the known characteristics of its structural relatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Predicted ¹H NMR Signals (in D₂O) | Key Predicted MS Fragments |
| Alpha-Methyldopa | C₁₀H₁₃NO₄ | 211.21 | ~1.4 ppm (singlet, 3H, α-CH₃), ~3.0 ppm (multiplet, 2H, β-CH₂), ~6.5-6.8 ppm (multiplets, 3H, Ar-H) | Loss of H₂O, loss of COOH, cleavage of side chain |
| 3-O-Methyldopa | C₁₀H₁₃NO₄ | 211.21 | ~3.8 ppm (singlet, 3H, O-CH₃), ~3.1 ppm (multiplet, 2H, β-CH₂), ~4.1 ppm (multiplet, 1H, α-CH), ~6.7-7.0 ppm (multiplets, 3H, Ar-H) | Loss of H₂O, loss of COOH, cleavage of side chain |
| This compound | C₁₂H₁₇NO₄ | 239.27 | ~0.8 ppm (triplet, 3H, ethyl-CH₃), ~1.9 ppm (quartet, 2H, ethyl-CH₂), ~3.0 ppm (singlet, 2H, β-CH₂), ~3.85 ppm (two singlets, 6H, two O-CH₃), ~6.8-7.0 ppm (multiplets, 3H, Ar-H) | Loss of COOH, loss of ethyl group, cleavage of side chain, loss of methoxy (B1213986) group |
Note: Predicted values are based on standard chemical shift tables and fragmentation patterns. Actual experimental values may vary based on solvent and other conditions.
Comparative Theoretical Mechanistic Insights into Substrate and Inhibitor Behaviors
The structure-activity relationship (SAR) provides a framework for understanding how the molecular architecture of these DOPA analogs dictates their interaction with biological targets.
Role of the Catechol Group: The free dihydroxy-phenyl (catechol) moiety is essential for recognition and catalysis by COMT. L-DOPA is a substrate. wikipedia.org 3-OMD, with one hydroxyl group methylated, is still recognized by the enzyme system as a product. This compound, lacking any free catechol hydroxyls, would not be a substrate for COMT. This O-methylation can be seen as a permanent "protection" of the catechol, preventing this specific metabolic pathway.
Role of the Alpha-Alkyl Group: The substitution at the alpha-carbon is a critical determinant of interaction with AADC.
L-DOPA: With a simple hydrogen at the alpha-position, it is the natural substrate for AADC. wikipedia.org
Alpha-Methyldopa: The addition of an alpha-methyl group transforms the molecule into an inhibitor of AADC. wikipedia.org It is also a substrate, being converted to α-methyldopamine, which is further metabolized to the active antihypertensive agent, α-methylnorepinephrine. ahajournals.org
This compound: The presence of an alpha-ethyl group would also be expected to confer inhibitory properties at AADC, analogous to methyldopa. The larger size of the ethyl group compared to the methyl group could influence binding affinity and inhibitory potency, a common consideration in medicinal chemistry. nih.gov
Combined Structural Effects: The combination of features in this compound leads to a unique theoretical profile. It is designed to resist COMT-mediated metabolism (due to O-methylation) and simultaneously inhibit AADC (due to α-ethylation). This contrasts with Alpha-Methyldopa, which inhibits AADC but can still be acted upon by COMT (albeit poorly), and with 3-OMD, which is a product of COMT and is inert at AADC. nih.gov The mechanistic hypothesis is that this compound would function primarily as an AADC inhibitor whose pharmacokinetic profile is not influenced by COMT metabolism.
| Feature | L-DOPA | Alpha-Methyldopa | 3-O-Methyldopa | This compound (Theoretical) |
| Catechol Group | Free | Free | Mono-methylated | Di-methylated |
| Alpha-Carbon | Unsubstituted (H) | Methylated | Unsubstituted (H) | Ethylated |
| Behavior at COMT | Substrate wikipedia.org | Poor Substrate | Product wikipedia.org | Not a Substrate |
| Behavior at AADC | Substrate nih.gov | Inhibitor / Substrate wikipedia.orgahajournals.org | Inert nih.gov | Predicted Inhibitor |
| Primary Mechanism | Neurotransmitter Precursor | AADC Inhibition / Prodrug | Transport Competition | AADC Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
